molecular formula C16H30ClNO B1407609 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride CAS No. 1417567-76-0

1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride

Cat. No. B1407609
CAS RN: 1417567-76-0
M. Wt: 287.9 g/mol
InChI Key: OQCPHMVJCKQUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Adamantyl)ethylamine hydrochloride” is also known as “Rimantadine hydrochloride”. It has the empirical formula C12H21N · HCl and a molecular weight of 215.76 .


Molecular Structure Analysis

The molecular structure of “1-(1-Adamantyl)ethylamine hydrochloride” consists of a tricyclic adamantyl group attached to an ethylamine group .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It is freely soluble in water .

Scientific Research Applications

It seems there might be a mix-up with the compound name. The search results returned information on “1-(1-Adamantyl)ethylamine hydrochloride,” which is used for the prophylaxis and treatment of influenza A virus in adults . However, this is not the same as “1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride.”

Mechanism of Action

Target of Action

The primary target of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is the influenza A virus . This compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Mode of Action

It is known to interact with the influenza a virus, potentially inhibiting its ability to infect host cells .

Biochemical Pathways

The biochemical pathways affected by 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride are primarily related to the life cycle of the influenza A virus . By interacting with the virus, this compound can disrupt the virus’s ability to infect host cells and replicate .

Pharmacokinetics

It is known to be freely soluble in water , which suggests that it may have good bioavailability.

Result of Action

The result of the action of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is the prevention and treatment of illness caused by various strains of influenza A virus in adults . By inhibiting the virus’s ability to infect host cells, this compound can help to reduce the severity and duration of influenza A infections .

Action Environment

The action of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride can be influenced by various environmental factors. For example, the presence of other medications, the patient’s health status, and the specific strain of influenza A virus can all affect the compound’s efficacy . Additionally, this compound is stable under recommended storage conditions and should be stored away from oxidizing agents .

properties

IUPAC Name

1-(1-adamantyl)-2-(diethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO.ClH/c1-3-17(4-2)11-15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCPHMVJCKQUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C12CC3CC(C1)CC(C3)C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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